Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2
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Overview
Description
Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 is a fluorogenic substrate used primarily in fluorescence screening assays . This compound is composed of a sequence of amino acids, including threonine, isoleucine, norleucine, p-nitrophenylalanine, glutamine, and arginine, with an amide group at the C-terminus . The presence of the p-nitrophenylalanine residue makes it particularly useful in fluorescence-based applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 involves solid-phase peptide synthesis (SPPS) techniques . The process typically starts with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . The p-nitrophenylalanine residue is incorporated at the appropriate position in the sequence, and the peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar SPPS protocols but on a larger scale . Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient large-scale synthesis . The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 primarily undergoes hydrolysis reactions, particularly in the presence of proteolytic enzymes . The peptide bonds within the compound are cleaved, resulting in the release of individual amino acids or smaller peptide fragments .
Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include proteases such as trypsin and chymotrypsin . These reactions are typically carried out in aqueous buffers at physiological pH and temperature .
Major Products Formed: The major products formed from the hydrolysis of this compound are the individual amino acids and smaller peptide fragments . The specific products depend on the cleavage sites targeted by the proteolytic enzymes .
Scientific Research Applications
Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 is widely used in scientific research, particularly in the fields of biochemistry and molecular biology . Its primary application is as a fluorogenic substrate in fluorescence screening assays to study protease activity . The compound’s ability to release a fluorescent signal upon cleavage by proteases makes it a valuable tool for monitoring enzyme kinetics and inhibitor screening . Additionally, it is used in drug discovery and development to identify potential protease inhibitors .
Mechanism of Action
The mechanism of action of Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 involves its cleavage by proteolytic enzymes . The p-nitrophenylalanine residue acts as a fluorophore, emitting fluorescence upon cleavage . This fluorescence signal can be quantitatively measured, providing insights into enzyme activity and inhibition . The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds:
- Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2
- DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS
Uniqueness: Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 is unique due to its specific amino acid sequence and the presence of the p-nitrophenylalanine residue . This residue imparts distinct fluorescence properties, making it particularly suitable for fluorescence-based assays . Compared to similar compounds, it offers a unique combination of amino acids that can be tailored for specific protease studies .
Properties
IUPAC Name |
2-[[2-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N13O11/c1-5-7-13-30(52-41(64)34(23(3)6-2)54-42(65)35(24(4)57)55-37(60)27-11-8-9-12-28(27)44)38(61)53-32(22-25-15-17-26(18-16-25)56(66)67)40(63)51-31(19-20-33(45)58)39(62)50-29(36(46)59)14-10-21-49-43(47)48/h8-9,11-12,15-18,23-24,29-32,34-35,57H,5-7,10,13-14,19-22,44H2,1-4H3,(H2,45,58)(H2,46,59)(H,50,62)(H,51,63)(H,52,64)(H,53,61)(H,54,65)(H,55,60)(H4,47,48,49) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBOWTWGRFTPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N13O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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